molecular formula C5H10N2O2 B2652817 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one CAS No. 1673553-61-1

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B2652817
CAS No.: 1673553-61-1
M. Wt: 130.147
InChI Key: GPUZXRISKZMMQG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one (CAS 1673553-61-1) is a high-value chemical building block with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . This compound features an oxazolidinone core, a five-membered heterocyclic ring that is of significant interest in medicinal and synthetic chemistry . The oxazolidinone scaffold is a privileged structure in drug discovery, most notably as the foundation for a class of synthetic antibacterial agents like linezolid, which act by inhibiting bacterial protein synthesis . Beyond its antimicrobial potential, the oxazolidinone ring is a classic and powerful chiral auxiliary in asymmetric synthesis, widely used to control stereochemistry in critical reactions such as aldol additions, alkylations, and Diels-Alder cyclizations . The specific substitution pattern of this reagent, featuring a reactive primary aminomethyl group at the 4-position of the ring, makes it a versatile scaffold for constructing more complex molecules for pharmaceutical and biological research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(2-6)3-9-4(8)7-5/h2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUZXRISKZMMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. For example, the reaction of 2-amino-2-methyl-1-propanol with formaldehyde can yield the desired compound under suitable conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the cyclization reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the amino group.

Scientific Research Applications

Antibacterial Properties

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative pathogens. Its mechanism primarily involves inhibition of bacterial protein synthesis by targeting the ribosomal subunit. This compound has been studied extensively for its effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant Enterococcus faecium.

Case Studies

  • Broad-Spectrum Activity : A study demonstrated that derivatives of this compound exhibited broad-spectrum activity against common pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analyses indicated that modifications to the C-ring significantly influenced the efficacy and uptake of these compounds.
  • Resistance Mechanisms : Research focused on understanding how structural modifications affect bacterial resistance mechanisms revealed that certain analogs could circumvent efflux pumps in Gram-negative bacteria, enhancing their therapeutic potential .

Structure-Uptake Relationships

The structure of this compound plays a crucial role in its uptake and efficacy. Various studies have explored how different substituents on the oxazolidinone core affect the compound's ability to penetrate bacterial membranes and inhibit growth.

Key Findings

  • Functionalization Impact : Functional groups attached to the oxazolidinone ring were shown to significantly alter both solubility and permeability across bacterial membranes . For instance, certain modifications improved the compound's ability to penetrate the outer membrane of Gram-negative bacteria.
  • Analog Development : Researchers synthesized a library of oxazolidinone derivatives to evaluate their antibacterial properties systematically. This led to the identification of several promising candidates with enhanced activity against resistant strains .

Pharmacological Potential

The pharmacological applications of this compound extend beyond antibacterial use. Its unique structure allows for potential development as a scaffold for new drugs targeting various biological pathways.

Therapeutic Applications

  • Antibiotic Development : Given the rise in antibiotic resistance, compounds like this compound are being investigated as lead compounds for new antibiotic therapies . Their ability to inhibit protein synthesis makes them suitable candidates for treating infections caused by resistant bacteria.
  • Combination Therapies : There is ongoing research into using this compound in combination with other antibiotics to enhance efficacy and reduce resistance development . Such strategies could potentially restore the effectiveness of existing antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 4-aminomethyl, 4-methyl C₅H₁₀N₂O₂ Potential chiral auxiliary; unknown bioactivity [7], [16]
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one 4-methyl, 5-phenyl C₁₁H₁₃NO₂ Chiral synthon; used in asymmetric synthesis [2]
3-(4-Aminobenzyl)-1,3-oxazolidin-2-one 3-(4-aminobenzyl) C₁₀H₁₂N₂O₂ Intermediate in drug synthesis [5]
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one 3,5-diphenyl, 4-methyl C₁₆H₁₅NO₂ Potent Δ-5 desaturase (D5D) inhibitor [18]
Anacetrapib (4S,5R)-derivative 4-methyl, 5-[3,5-bis(trifluoromethyl)phenyl] C₃₀H₂₅F₆NO₃ Antihyperlipidemic agent [9], [19]

Key Observations:

Substituent Position and Bioactivity: The 4-methyl group is a common feature in bioactive oxazolidinones, as seen in the D5D inhibitor (C₁₆H₁₅NO₂) and Anacetrapib. This group likely enhances metabolic stability by sterically hindering enzymatic degradation . Aminomethyl groups (e.g., in the target compound and 3-(4-aminobenzyl)-1,3-oxazolidin-2-one) may improve solubility or enable hydrogen bonding with biological targets .

Stereochemical Considerations :

  • Chiral centers at the 4- and 5-positions (e.g., (4S,5S) or (4S,5R)) significantly influence biological activity. For example, Anacetrapib’s (4S,5R) configuration is critical for its lipid-modulating effects . The target compound’s stereochemistry (if chiral) remains unspecified but could similarly impact function.

Synthetic Accessibility: Oxazolidinones are typically synthesized via cyclization of carbamates or propargyl alcohols with isocyanates . The aminomethyl group in the target compound may require protective strategies during synthesis to avoid side reactions .

Biological Activity

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.

The biological activity of this compound primarily involves its interaction with bacterial ribosomes. It inhibits protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for translation. This mechanism is similar to that of linezolid, a well-known antibiotic in the oxazolidinone class.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against a variety of Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) for several strains have been reported:

Bacterial Strain MIC (µM)
Staphylococcus aureus4.5
Bacillus subtilis2.25
Enterococcus faecalis<1
Streptococcus pneumoniae<0.5

These findings suggest that the compound is particularly effective against resistant strains, including those resistant to linezolid .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Evaluation : A study synthesized various oxazolidinone derivatives and evaluated their antibacterial activities. The results indicated that compounds structurally similar to this compound showed promising antibacterial effects against resistant strains of Staphylococcus aureus and Enterococcus faecalis .
  • Structure-Uptake Relationship Studies : Research focusing on structure-activity relationships revealed that modifications in the C-ring of oxazolidinones could enhance their uptake and efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. These modifications can improve permeability through the bacterial outer membrane, which is crucial for effective treatment .
  • Computational Studies : Computational models have been developed to predict the drug-like properties and potential interactions of this compound with biological targets. These studies help in understanding how structural variations can lead to improved activity profiles .

Q & A

Q. What physicochemical properties (e.g., logP, pKa) influence the solubility and bioavailability of this compound?

  • Answer : The predicted pKa of 12.84±0.40 suggests low solubility at physiological pH. Adjusting logP via trifluoromethyl groups (e.g., in CETP inhibitors) improves membrane permeability .

Data Contradiction Analysis

  • Example : Conflicting activity data between enantiomers can arise from improper stereochemical assignment. Use X-ray crystallography to verify configurations and re-evaluate QSAR descriptors to resolve outliers .

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